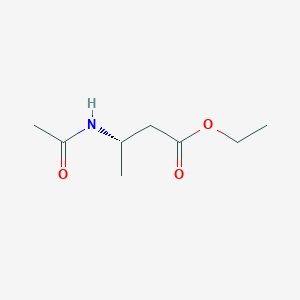![molecular formula C9H10Cl2O2 B14241834 Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride CAS No. 236734-42-2](/img/structure/B14241834.png)
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride is a chemical compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring system with two carbonyl chloride groups attached at the 2 and 3 positions. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane skeleton, which can then be further functionalized to introduce the carbonyl chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize side products. The scalability of the process is also a key consideration in industrial production.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride groups to alcohols or other functional groups.
Substitution: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Bicyclo[2.2.1]heptane-2,3-dicarboxamide or bicyclo[2.2.1]heptane-2,3-dicarboxylate esters.
科学研究应用
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research explores its use in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique structural properties.
作用机制
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
Bicyclo[2.2.1]heptane-2,3-diol: Contains hydroxyl groups instead of carbonyl chloride groups.
Bicyclo[2.2.1]heptane-2,3-dicarboxamide: Features amide groups in place of carbonyl chloride groups.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride is unique due to its highly reactive carbonyl chloride groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the synthesis of diverse compounds with various functional groups, making it valuable in both research and industrial applications.
属性
CAS 编号 |
236734-42-2 |
|---|---|
分子式 |
C9H10Cl2O2 |
分子量 |
221.08 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]heptane-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2 |
InChI 键 |
MNCRMCGXPHYWEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C(C2C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)

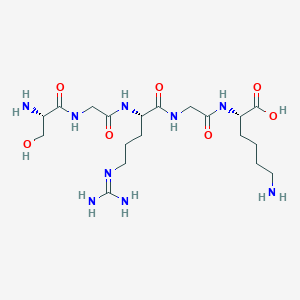


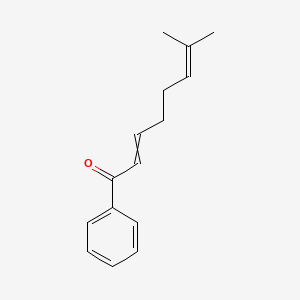
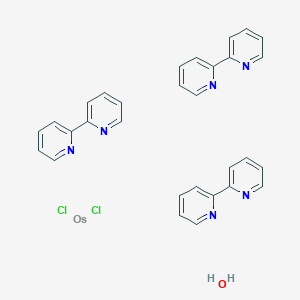

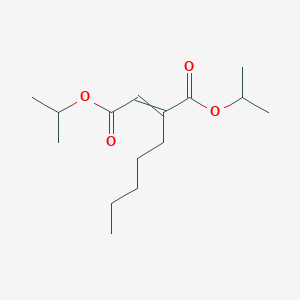
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
